Methyl amino(3-methylphenyl)acetate hydrochloride
Overview
Description
“Methyl amino(3-methylphenyl)acetate hydrochloride” is a unique chemical compound with the empirical formula C10H14ClNO2 and a molecular weight of 215.68 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string of “this compound” isO=C(OC)C(N)C1=CC=CC(C)=C1.[H]Cl
. This represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H14ClNO2 and it has a molecular weight of 215.68 .Scientific Research Applications
Synthesis and Structural Characterization
- Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to Methyl amino(3-methylphenyl)acetate hydrochloride, was synthesized through specific reactions, offering insights into optimized synthesis methods for related compounds. The structure of the product was characterized by FTIR spectrometry, providing a foundational understanding of similar molecular structures (Wang Guo-hua, 2008).
Application in Antimalarial Drugs
- Research on similar molecules, such as a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, demonstrated significant antimalarial activity against resistant strains of Plasmodium berghei, suggesting potential applications of related compounds like this compound in antimalarial therapies (Werbel et al., 1986).
In Vitro Antitumor Activity
- A compound structurally related to this compound, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, showed potential in vitro antitumor activity, indicating the possible therapeutic applications of similar compounds in cancer treatment (Isakhanyan et al., 2016).
Beta-Adrenergic Agonist Potential
- Compounds like methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, structurally related to this compound, have been identified as selective beta 3-adrenergic agonists, suggesting potential applications in metabolic rate enhancement and obesity treatment (Howe et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKBNDGDRIXKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.